5,7-Difluoroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

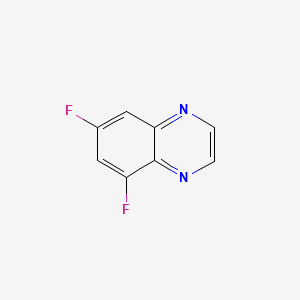

5,7-Difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4F2N2 It is a derivative of quinoxaline, where two fluorine atoms are substituted at the 5th and 7th positions of the quinoxaline ring

準備方法

Synthetic Routes and Reaction Conditions

5,7-Difluoroquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to yield 6,7-difluoroquinoxaline-2-ol. Subsequent triflic acid-assisted regioselective bromination produces 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, which can then be alkylated under Mitsunobu reaction conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.

化学反応の分析

Types of Reactions

5,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the quinoxaline ring can be replaced by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Substitution with Indoles: It reacts with indoles to form indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like dialkylamines, sodium azide, and sodium methoxide are commonly used under appropriate conditions to replace fluorine atoms.

Substitution with Indoles: Reactions with indoles typically require heating in acetic acid (AcOH) to facilitate the substitution process.

Major Products Formed

Nucleophilic Substitution: The major products include various substituted quinoxalines depending on the nucleophile used.

Substitution with Indoles: The major products are indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.

科学的研究の応用

5,7-Difluoroquinoxaline has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5,7-difluoroquinoxaline involves its interaction with various molecular targets and pathways. For instance, in organic solar cells, it contributes to the formation of well-developed, face-on oriented crystallites, allowing efficient charge generation and high power conversion efficiencies . In biological systems, its derivatives may interact with microbial cell components, leading to antimicrobial effects .

類似化合物との比較

Similar Compounds

6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with similar chemical properties.

2,3-Difluoroquinoxaline: A compound with fluorine atoms substituted at different positions on the quinoxaline ring.

Uniqueness

Its ability to undergo regioselective reactions and form specific derivatives makes it valuable in various research fields .

生物活性

5,7-Difluoroquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H4F2N2. The presence of fluorine atoms at the 5 and 7 positions of the quinoxaline ring enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This modification can significantly influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution Reactions : Fluorine atoms can be substituted with various nucleophiles under acidic conditions.

- Cyclization Reactions : These reactions often involve the condensation of suitable precursors to form the quinoxaline core.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that it exhibits both antibacterial and antifungal activities. In one study, derivatives of quinoxalines were tested against various pathogens, demonstrating effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that this compound derivatives exhibit cytotoxic effects on several cancer cell lines. For instance:

- HCT-116 (Colon Cancer) : IC50 values were reported around 2.5 µM.

- MCF-7 (Breast Cancer) : IC50 values were approximately 2.3 µM.

These findings suggest that modifications in the quinoxaline structure can enhance its efficacy against cancer cells compared to traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The dual fluorination increases binding affinity to these targets, thus offering a scaffold for developing new anticancer agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antiviral Activity : A derivative exhibited significant anti-HIV activity with an EC50 value of 0.15 ± 0.1 µg/mL, indicating its potential as an antiviral agent .

- Antifungal Studies : Compounds derived from this compound demonstrated effective fungistatic activity against Candida species with minimal inhibitory concentrations (MIC) comparable to established antifungals .

Comparative Analysis of Related Compounds

The following table summarizes key differences between this compound and other related quinoxaline derivatives:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| Quinoxaline | Lacks fluorine substitutions | Basic structure without enhanced lipophilicity |

| 2-Chloro-6,7-difluoroquinoxaline | Contains a chlorine atom at the 2-position | Increased reactivity due to chlorine substitution |

| 6-Fluoroquinoxaline | Only one fluorine atom at the 6-position | Less lipophilic compared to the difluorinated variant |

特性

IUPAC Name |

5,7-difluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXTFQKUGVUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681997 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-81-4 |

Source

|

| Record name | 5,7-Difluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。